Aloeresin D

Übersicht

Beschreibung

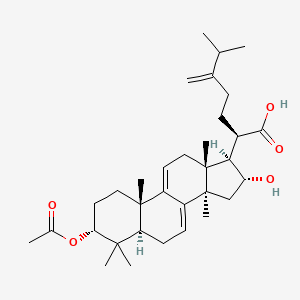

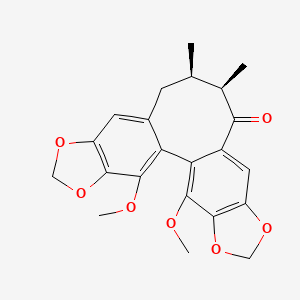

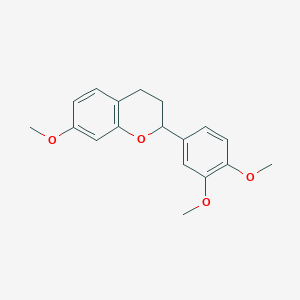

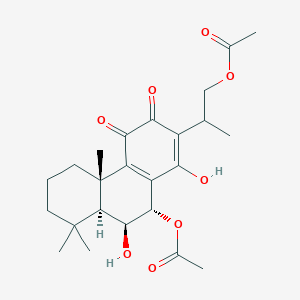

Aloeresin D is a chromone glycoside compound derived from the Aloe species, particularly Aloe vera. It is one of the many bioactive constituents found in Aloe plants, known for their medicinal and therapeutic properties. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial activities .

Wissenschaftliche Forschungsanwendungen

Aloeresin D has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its role in cellular processes and its effects on various biological pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and antioxidant properties.

Industry: Utilized in the cosmetic and pharmaceutical industries for its beneficial properties .

Wirkmechanismus

The mechanism of action of Aloeresin D involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and proteins involved in oxidative stress, inflammation, and microbial growth. For example, this compound inhibits the activity of β-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease . Additionally, it enhances the activity of cytochrome C, a key component in the mitochondrial electron transport chain, thereby promoting cellular energy production and reducing oxidative stress .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Aloeresin D . Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Aloe vera, from which Aloeresin D is derived, is widely used in primary health treatment. It plays a pivotal role in the treatment of various types of diseases via the modulation of biochemical and molecular pathways . The recent advances in botany, phytochemical composition, ethnobotanical uses, food preservation, and the preclinical and clinical efficacy of Aloe plants provide future directions for the industrial and medicinal use of Aloe plants .

Biochemische Analyse

Biochemical Properties

Aloeresin D interacts with various enzymes, proteins, and other biomolecules. It is part of the phenolic compounds found in Aloe species, which also include aloin A, aloin B, aloesin, and aloe-emodin

Cellular Effects

This compound influences various types of cells and cellular processes. While specific details on this compound are limited, Aloe species have been reported to have anti-inflammatory effects and support lipid and carbohydrate metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aloeresin D can be synthesized through various chemical processes. One common method involves the extraction of Aloe vera leaves, followed by purification using high-speed counter-current chromatography. The process typically uses solvents such as n-hexane, acetic ether, acetone, and water in specific volume ratios .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Aloe vera leaves. The leaves are processed to obtain a crude extract, which is then purified using techniques like high-performance liquid chromatography (HPLC). The use of green solvents and optimized extraction conditions, such as temperature and solvent composition, enhances the yield and purity of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Aloeresin D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the chromone structure of this compound.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activities. For example, oxidation can lead to the formation of more potent antioxidant compounds .

Vergleich Mit ähnlichen Verbindungen

Aloeresin D is often compared with other similar compounds, such as:

Aloesin: Another chromone glycoside found in Aloe species, known for its skin-lightening and anti-inflammatory properties.

Aloin: An anthraquinone glycoside with laxative effects.

Aloe-emodin: An anthraquinone with potent antimicrobial and anticancer activities .

Uniqueness

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties. Its ability to inhibit β-secretase and enhance cytochrome C activity makes it a promising candidate for therapeutic applications, particularly in neurodegenerative diseases .

Conclusion

This compound is a versatile and bioactive compound derived from Aloe species, with significant potential in various scientific and industrial applications. Its unique chemical properties and mechanisms of action make it a valuable subject of research in the fields of chemistry, biology, medicine, and industry.

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6+/t15-,21-,25-,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGNWRCWQLUXHX-ACWXGELRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the potential of aloeresin D as an antiviral agent?

A1: this compound, a natural product found in Aloe species, has been identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2 []. This protease is essential for viral replication, making it an attractive drug target. While this compound demonstrated an IC50 of 125.3 μM against Mpro in vitro, further research is needed to explore its potential for development into an antiviral therapy [].

Q2: How does this compound interact with the SARS-CoV-2 main protease (Mpro)?

A2: Molecular docking studies suggest that this compound binds to the catalytic active site of Mpro []. While the binding energy of this compound (-5.6 kcal/mol) is weaker compared to other identified inhibitors, understanding its binding mode could provide valuable insights for designing more potent Mpro inhibitors derived from this natural scaffold [].

Q3: What is known about the distribution of this compound in different Aloe species?

A4: this compound has been detected in various Aloe species, including Aloe vera, Aloe macrosiphon, and Aloe plicatilis [, , ]. The concentration of this compound can vary significantly depending on the species, geographical origin, and extraction methods used [, ]. This highlights the importance of standardized cultivation and extraction techniques for consistent this compound production.

Q4: What analytical techniques are commonly used to identify and quantify this compound?

A5: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), is frequently employed for the identification and quantification of this compound in Aloe extracts [, ]. These techniques provide high sensitivity and selectivity for analyzing complex plant matrices. Furthermore, nuclear magnetic resonance (NMR) spectroscopy can be used for structural characterization and confirmation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Dimethylamino)methylene]-3-(2-naphthyl)-3-oxo-propanenitrile](/img/structure/B1631904.png)